REACTION_CXSMILES
|
O=[O+][O-].[C:4]1([CH2:10][O:11][C:12](=[O:18])[CH:13]([CH3:17])[CH2:14][CH:15]=C)[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.O=O.C(O)(=[O:23])C>CO.[Zn]>[C:4]1([CH2:10][O:11][C:12](=[O:18])[CH:13]([CH3:17])[CH2:14][CH:15]=[O:23])[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1
|
Name
|
ozone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=[O+][O-]
|
Name
|
racemic 2-methyl-4-pentenoic acid phenylmethyl ester
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)COC(C(CC=C)C)=O
|
Name
|
ozone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=[O+][O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Name
|
|
Quantity
|
110 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
by stirring for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is passed through a -78° C.
|
Type
|
CUSTOM
|
Details
|
The excess zinc is removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated in vacuo
|
Type
|
EXTRACTION
|
Details
|
The residue is extracted with diethyl ether
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated in vacuo
|
Type
|
FILTRATION
|
Details
|
The residue is purified by pad filtration (silica gel, 50% diethyl ether/petroleum ether)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)COC(C(CC=O)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.01 g | |
YIELD: CALCULATEDPERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |